Anisperimus

Description

Properties

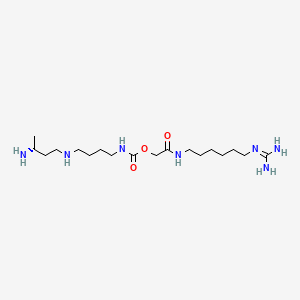

IUPAC Name |

[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-[[(3R)-3-aminobutyl]amino]butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N7O3/c1-15(19)8-13-22-9-6-7-12-25-18(27)28-14-16(26)23-10-4-2-3-5-11-24-17(20)21/h15,22H,2-14,19H2,1H3,(H,23,26)(H,25,27)(H4,20,21,24)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDPVSFZTKORSP-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168847 | |

| Record name | Anisperimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170368-04-4 | |

| Record name | Anisperimus [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170368044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisperimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANISPERIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0514P112G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Gusperimus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gusperimus, a synthetic derivative of the natural product spergualin, is a potent immunosuppressive agent that has been investigated for its utility in preventing organ transplant rejection and in the treatment of various autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of Gusperimus. Detailed summaries of quantitative data, experimental protocols, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Identifiers

Gusperimus is a polyamine-containing compound with a unique chemical architecture that underpins its biological activity.

| Identifier | Value |

| IUPAC Name | N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide[1] |

| SMILES String | C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O[1] |

| CAS Number | 98629-43-7[2] |

| Molecular Formula | C₁₇H₃₇N₇O₃[2] |

| Synonyms | 15-deoxyspergualin, (+-)-15-Deoxyspergualin, Spanidin[2] |

Physicochemical Properties

The physicochemical properties of Gusperimus influence its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Reference |

| Molar Mass | 387.529 g·mol⁻¹ | |

| log P | -0.933 | |

| pKa (acidic) | 11.588 | |

| pKb (basic) | 2.409 | |

| Solubility | High water solubility |

Pharmacological Properties

Mechanism of Action

Gusperimus exerts its immunosuppressive effects through a multi-faceted mechanism of action, primarily targeting T-lymphocytes. The core of its activity lies in its ability to bind to the heat shock protein 70 (HSP70) family of proteins. This interaction disrupts downstream signaling pathways crucial for T-cell activation and proliferation.

Inhibition of NF-κB Signaling: The Gusperimus-HSP70 complex interferes with the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This results in the sequestration of the nuclear factor-kappa B (NF-κB) in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.

Inhibition of Interleukin-2 (IL-2) Signaling: Gusperimus attenuates the signaling cascade downstream of the IL-2 receptor. This includes the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, both of which are critical for T-cell proliferation and survival.

Other Effects: Gusperimus has also been shown to inhibit the maturation of T-cells into cytotoxic T-lymphocytes and to reduce the expression of IL-2 receptors on CD4 and CD8 T-cells.

Pharmacokinetics

Published data on the pharmacokinetics of Gusperimus in humans is limited, however, a study in renal transplant patients provides some key parameters.

| Parameter | Mean Value (Range) |

| Elimination Half-life (t½β) | 2.4 h (1.0 - 5.9 h) |

| Maximum Plasma Concentration (Cmax) | 4117 ng/mL (1944 - 7166 ng/mL) |

| Area Under the Curve (AUC) | 12505 ng·h/mL (5642 - 24435 ng·h/mL) |

| Clearance | 653 mL/min (375 - 945 mL/min) |

| Volume of Distribution (Vd) | 0.7 L/kg (0.2 - 1.4 L/kg) |

Absorption and Bioavailability: Gusperimus has poor oral bioavailability and is therefore administered intravenously or subcutaneously. When administered intravenously, its bioavailability is 100%.

Metabolism and Excretion: The metabolic fate of Gusperimus has not been fully elucidated. A small fraction of the administered dose (mean 1.6%) is excreted unmetabolized in the urine. The extent of metabolism and the primary routes of excretion for its metabolites are not well-defined in the available literature.

Pharmacodynamics

The primary pharmacodynamic effect of Gusperimus is immunosuppression, characterized by a reduction in T-lymphocyte proliferation and function. This leads to the prevention of allograft rejection and the amelioration of autoimmune disease activity.

Experimental Protocols

In Vitro T-Cell Proliferation Assay (CFSE-based)

This protocol describes a method to assess the in vitro immunosuppressive activity of Gusperimus by measuring its effect on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell stimulation.

-

Gusperimus stock solution.

-

CFSE stock solution (e.g., 5 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Methodology:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS and resuspend in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.

-

CFSE Staining: Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.

-

Cell Culture: Wash the CFSE-labeled cells twice with complete medium. Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in complete medium.

-

Treatment and Stimulation: Plate 100 µL of the cell suspension into a 96-well plate. Add 50 µL of medium containing various concentrations of Gusperimus (or vehicle control). Add 50 µL of medium containing the T-cell stimulus (e.g., PHA at 5 µg/mL).

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

-

Flow Cytometry Analysis: Harvest the cells and wash with PBS. Analyze the cells on a flow cytometer, exciting the CFSE at 488 nm and measuring the emission at ~520 nm. Proliferation is assessed by the sequential halving of CFSE fluorescence intensity in daughter cells.

Clinical Trial Protocol for Wegener's Granulomatosis (Refractory)

This protocol summarizes the methodology of a Phase II study of Gusperimus in patients with refractory Wegener's Granulomatosis.

Patient Population: Patients with active Wegener's granulomatosis (Birmingham Vasculitis Activity Score [BVAS] ≥ 4) and a history of treatment with cyclophosphamide or methotrexate.

Treatment Regimen:

-

Gusperimus was self-administered via subcutaneous injection at a dose of 0.5 mg/kg/day.

-

Treatment was given in six 21-day cycles with a 7-day washout period between cycles.

-

Concomitant immunosuppressive drugs were withdrawn at the start of the study. Prednisolone doses were adjusted based on clinical status.

Monitoring and Endpoints:

-

White blood cell counts were monitored, and treatment cycles were stopped if the count fell below 4,000/mm³.

-

The primary endpoint was the achievement of complete remission (BVAS = 0 for at least 2 months) or partial remission (BVAS < 50% of the entry score).

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Gusperimus.

Caption: Gusperimus inhibits the NF-κB signaling pathway.

Caption: Gusperimus inhibits IL-2 receptor signaling pathways.

Experimental Workflow Diagram

Caption: Workflow for in vitro T-cell proliferation assay.

Conclusion

Gusperimus is a potent immunosuppressive agent with a well-defined chemical structure and a complex mechanism of action centered on the inhibition of T-cell activation and proliferation. While its clinical development has faced challenges, the unique mode of action involving HSP70 presents a continued area of interest for the development of novel immunosuppressive therapies. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key chemical, physicochemical, and pharmacological properties of Gusperimus and offering detailed insights into relevant experimental methodologies and the signaling pathways it modulates. Further research is warranted to fully elucidate its metabolic pathways and to explore its therapeutic potential in a broader range of immune-mediated disorders.

References

In Vivo Efficacy of Gusperimus in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gusperimus, also known as 15-deoxyspergualin (DSG), is a synthetic analog of spergualin, a metabolite isolated from Bacillus laterosporus. It is a potent immunosuppressive agent that has demonstrated significant efficacy in a wide range of preclinical animal models of organ transplantation and autoimmune diseases. Unlike many conventional immunosuppressants that primarily target lymphocytes, Gusperimus exhibits a unique mechanism of action, modulating the function of myeloid-lineage cells, particularly monocytes and macrophages, in addition to its effects on lymphocytes. This guide provides a comprehensive overview of the in-vivo effects of Gusperimus in key animal models, detailing its mechanisms of action, summarizing quantitative outcomes, and providing exemplar experimental protocols.

Core Mechanisms of Action

Gusperimus exerts its immunosuppressive and anti-inflammatory effects through at least two distinct molecular pathways: inhibition of NF-κB activation and interference with the eIF5A hypusination pathway.

Inhibition of NF-κB Signaling

Gusperimus has been shown to bind to the heat shock cognate protein 70 (Hsc70), a member of the Hsp70 family.[1] This interaction is believed to interfere with the canonical NF-κB signaling cascade. In resting cells, the NF-κB transcription factor (typically a heterodimer of p65/RelA and p50) is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent proteasomal degradation of IκBα, allowing the active NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Gusperimus, through its interaction with Hsc70, disrupts this process, preventing NF-κB nuclear translocation and subsequent gene activation.[1][2][3]

Inhibition of eIF5A Hypusination

Gusperimus directly inhibits deoxyhypusine synthase (DHS), a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). eIF5A is the only known protein to contain the unique amino acid hypusine, which is essential for its function in facilitating the translation of a specific subset of mRNAs, often those containing polyproline tracts. The formation of hypusine is a two-step process: DHS transfers a 4-aminobutyl moiety from spermidine to a specific lysine residue on eIF5A, which is then hydroxylated by deoxyhypusine hydroxylase (DOHH) to form active, hypusinated eIF5A. By inhibiting DHS, Gusperimus prevents the formation of active eIF5A, thereby suppressing the proliferation of cells that depend on it, such as activated immune cells.

In Vivo Effects in Animal Models of Transplantation

Gusperimus has been extensively studied in various animal models of solid organ and cellular transplantation, where it has consistently demonstrated the ability to prolong allograft survival.

Quantitative Data from Transplantation Models

| Animal Model | Transplant Type | Gusperimus Dosage & Route | Treatment Schedule | Key Findings (Quantitative) |

| Mouse | Skin Allograft | Not specified | Not specified | Demonstrated immunosuppressive activity leading to prolonged graft survival. |

| Rat | Kidney Allograft (F344 to Lewis) | 2.5 - 5.0 mg/kg/day, IP | Daily for 7-14 days post-transplant | Significantly prolonged graft survival compared to untreated controls. |

| Rat | Heart Allograft | 0.08 - 0.8 mg/kg/day, IV infusion | 14-day continuous infusion | Dose-dependent extension of mean survival time (MST); 0.8 mg/kg extended MST to 74.1 days vs 6.3 days for controls. |

| Rat | Pancreatic Islet Allograft | Not specified | Not specified | Reduced infiltration of grafts by inflammatory cells. |

| Porcine | Liver Allograft | Not specified | Not specified | Diminished MHC class II antigen expression and IL-1 production in sinusoidal lining cells. |

In Vivo Effects in Animal Models of Autoimmune Disease

Gusperimus has shown therapeutic potential in numerous animal models of autoimmune disease, effectively preventing disease onset and treating established disease.

Quantitative Data from Autoimmune Disease Models

| Animal Model | Disease Model | Gusperimus Dosage & Route | Treatment Schedule | Key Findings (Quantitative) |

| Mouse (MRL/lpr) | Systemic Lupus Erythematosus (SLE) / Lupus Nephritis | 1 - 25 mg/kg, IP | 3 times per week, starting at 8 weeks of age | Prevented proteinuria and prolonged survival. Improved skin histopathology. |

| Mouse (SCG/Kj) | Crescentic Glomerulonephritis | Not specified | Not specified | Improved mortality, reduced proteinuria and crescent formation. |

| Rat | Anti-GBM Disease | Not specified | Not specified | Reduced MHC class II expression and proliferation of mesangial cells. |

| Murine Model | ANCA-Associated Vasculitis (AAV) | 0.5 mg/kg/day, SC | 21-day cycles | Effective in models of MPO-ANCA vasculitis. |

| Mouse | Trinitrobenzenesulfonic acid-induced colitis | Not specified | Not specified | Reduced severity of colon inflammation, reduced TNF-α production, and improved survival. |

Experimental Protocols

The following are synthesized methodologies for key experiments based on published literature. They provide a framework and may require optimization.

General Experimental Workflow

A typical preclinical study to evaluate Gusperimus efficacy follows a standardized workflow from model induction to endpoint analysis.

Protocol 1: Murine Full-Thickness Skin Transplantation

This model is a standard for assessing T-cell mediated rejection and the efficacy of immunosuppressants.

-

Animals: Use MHC-mismatched mouse strains (e.g., C57BL/6 donor to BALB/c recipient), aged 8-12 weeks.

-

Donor Skin Harvest:

-

Euthanize the donor mouse.

-

Aseptically harvest full-thickness tail or dorsal skin and place it in cold, sterile PBS.

-

Clean the subcutaneous fat and tissue from the dermal side of the graft. Cut grafts to a uniform size (e.g., 1x1 cm).

-

-

Recipient Grafting Procedure:

-

Anesthetize the recipient mouse (e.g., isoflurane inhalation). Administer pre-operative analgesia (e.g., Buprenorphine, 0.05-0.1 mg/kg SC).

-

Shave and aseptically prepare a graft bed on the lateral thorax.

-

Excise a section of skin slightly smaller than the donor graft, preserving the underlying panniculus carnosus muscle layer.

-

Place the donor skin graft onto the bed and secure with sutures or surgical adhesive.

-

-

Treatment Regimen:

-

Control Group: Administer vehicle (e.g., sterile saline) via intraperitoneal (IP) or subcutaneous (SC) injection daily, starting on the day of transplantation (Day 0).

-

Gusperimus Group: Administer Gusperimus (e.g., 2.5-5.0 mg/kg) dissolved in vehicle via IP or SC injection daily, starting on Day 0.

-

-

Post-Operative Care and Monitoring:

-

Cover the graft with a non-adherent dressing and protective bandage.

-

Monitor animals daily for health and bandage integrity.

-

Remove bandages on day 7-9 post-transplantation.

-

Score grafts daily for signs of rejection (e.g., inflammation, induration, necrosis). Rejection is typically defined as >80% necrosis of the graft tissue.

-

-

Endpoint: The primary endpoint is graft survival time. Grafts can be harvested for histological analysis.

Protocol 2: MRL/lpr Mouse Model of Lupus Nephritis

This is a spontaneous model of SLE where disease progression can be monitored and therapeutically altered.

-

Animals: Use female MRL/MpJ-Faslpr/J (MRL/lpr) mice. Age-matched MRL/MpJ mice can serve as healthy controls.

-

Treatment Initiation:

-

For prophylactic studies, begin treatment at a pre-disease stage (e.g., 8-10 weeks of age).

-

For therapeutic studies, begin treatment after disease onset, confirmed by proteinuria (e.g., 14-16 weeks of age).

-

-

Treatment Regimen:

-

Control Group: Administer vehicle (e.g., sterile saline) via IP injection.

-

Gusperimus Group: Administer Gusperimus (e.g., 25 mg/kg) in vehicle via IP injection, three times per week.

-

-

Monitoring:

-

Record body weights weekly.

-

Measure proteinuria weekly using urine test strips or albumin-to-creatinine ratio analysis. A score of ++ (100 mg/dL) or greater is considered significant proteinuria.

-

Perform periodic blood collection (e.g., every 4 weeks) via tail vein or submandibular bleed to measure serum anti-dsDNA antibody titers by ELISA and blood urea nitrogen (BUN) levels.

-

-

Endpoint Analysis:

-

The study endpoint is typically defined by age (e.g., 20-24 weeks) or humane endpoints (e.g., severe weight loss, end-stage renal disease).

-

At necropsy, collect kidneys and spleens. Record organ weights.

-

Fix one kidney in 10% neutral buffered formalin for paraffin embedding and subsequent histological staining (H&E, PAS) to score for glomerulonephritis, interstitial nephritis, and vasculitis.

-

Process spleen for flow cytometric analysis of immune cell populations (e.g., T cells, B cells, plasma cells).

-

Conclusion

Gusperimus has consistently demonstrated robust immunosuppressive and anti-inflammatory efficacy across a multitude of preclinical animal models. Its unique dual mechanism of action—inhibiting both NF-κB activation and eIF5A hypusination—distinguishes it from other immunomodulatory agents and suggests its potential for treating a range of conditions, from allograft rejection to complex autoimmune diseases like lupus and vasculitis. The quantitative data and established protocols from these animal studies provide a strong foundation for further translational research and clinical development.

References

Cellular Pathways Modulated by Gusperimus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gusperimus, a synthetic analogue of the natural product spergualin, is an immunosuppressive agent with a unique mechanism of action that distinguishes it from other drugs in its class. This technical guide provides an in-depth overview of the cellular pathways modulated by Gusperimus, offering valuable insights for researchers, scientists, and professionals involved in drug development. Gusperimus primarily exerts its effects through the modulation of key signaling cascades, including the NF-κB and eIF5A hypusination pathways. It also interacts with heat shock proteins and influences Akt signaling. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the affected pathways to facilitate a comprehensive understanding of Gusperimus's molecular interactions and its potential as a therapeutic agent.

Core Cellular Pathways Modulated by Gusperimus

Gusperimus's immunosuppressive activity stems from its ability to interfere with multiple intracellular signaling pathways critical for immune cell activation, proliferation, and function. The primary mechanisms identified to date involve the inhibition of the NF-κB signaling cascade and the disruption of the eIF5A hypusination process.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Gusperimus has been shown to inhibit NF-κB activation, thereby dampening the inflammatory cascade.

Mechanism of Inhibition: Gusperimus interacts with the 70-kDa heat shock cognate protein (Hsc70), a member of the Hsp70 family. This interaction is believed to interfere with the cellular machinery responsible for the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. While the precise molecular details are still under investigation, evidence suggests that Gusperimus, through its binding to Hsc70, may disrupt the normal function of the IκB kinase (IKK) complex or the subsequent ubiquitination and proteasomal degradation of phosphorylated IκBα. By preventing IκBα degradation, Gusperimus effectively traps the NF-κB p50/p65 heterodimer in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transactivation of target genes.

Figure 1: Proposed mechanism of Gusperimus-mediated NF-κB inhibition.

Inhibition of eIF5A Hypusination

Eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved protein that plays a crucial role in protein synthesis, specifically in the elongation of polypeptide chains, particularly at polyproline motifs. The activity of eIF5A is dependent on a unique post-translational modification called hypusination. This two-step enzymatic process involves deoxyhypusine synthase (DHS) and deoxyhypusine hydroxylase (DOHH).

Mechanism of Inhibition: Gusperimus directly inhibits deoxyhypusine synthase (DHS), the first and rate-limiting enzyme in the hypusination pathway. By inhibiting DHS, Gusperimus prevents the transfer of the aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor. This blockage of hypusination leads to an accumulation of inactive eIF5A, thereby impairing the translation of a subset of proteins, including those involved in immune cell proliferation and function.

Figure 2: Gusperimus inhibits the eIF5A hypusination pathway.

Modulation of Akt Signaling

The Akt (Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism. While the effects of Gusperimus on this pathway are less characterized than its impact on NF-κB and eIF5A, some studies suggest an inhibitory role. The precise mechanism, whether through direct inhibition of Akt phosphorylation at key residues like Ser473 and Thr308 or through indirect effects on upstream regulators, requires further investigation.

Quantitative Data on Gusperimus Activity

The following tables summarize the available quantitative data on the biological activity of Gusperimus.

Table 1: In Vitro Inhibitory Concentrations (IC50) of Gusperimus

| Cell Type/Assay | Target | IC50 (µM) | Reference |

| Murine Macrophages (RAW 264.7) | Cell Proliferation | 577.0 | [1] |

| Squalene-Gusperimus Nanoparticles in Murine Macrophages | Cell Proliferation | 64.8 | [1] |

| Murine Mixed Lymphocyte Reaction | T-cell Proliferation | ~10-100 | Inferred from literature |

| Human Mixed Lymphocyte Reaction | T-cell Proliferation | ~1-10 | Inferred from literature |

Table 2: Binding Affinity of Gusperimus

| Binding Partner | Dissociation Constant (Kd) (µM) | Method | Reference |

| Hsc70 | 4 | Affinity Capillary Electrophoresis | [2] |

| Hsp90 | 5 | Affinity Capillary Electrophoresis | [2] |

Table 3: Inhibition of Cytokine Production by Gusperimus

| Cytokine | Cell Type | Stimulus | Gusperimus Concentration | % Inhibition | Reference |

| IL-2 | Murine T-cells | Concanavalin A | Not specified (low conc.) | Significant | [3] |

| IFN-γ | Human PBMC | Anti-CD3/PMA | >1 µg/mL | >90% (inferred) | |

| TNF-α | Human PBMC | Anti-CD3/PMA | >1 µg/mL | >90% (inferred) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Gusperimus's mechanism of action.

Western Blot Analysis for NF-κB p65 Nuclear Translocation

This protocol is adapted from studies investigating the effect of various agents on NF-κB signaling.

Objective: To determine the effect of Gusperimus on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Materials:

-

Cell line (e.g., HeLa, Jurkat, or primary immune cells)

-

Gusperimus

-

Stimulating agent (e.g., TNF-α, LPS)

-

Cell lysis buffer for nuclear and cytoplasmic fractionation (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of Gusperimus or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist (e.g., TNF-α at 10 ng/mL) for a time course (e.g., 0, 15, 30, 60 minutes).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the chosen kit.

-

Store the fractions at -80°C until use.

-

-

Protein Quantification:

-

Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p65 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

Re-probe the membrane with antibodies against Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.

-

Quantify the band intensities using densitometry software. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 upon stimulation, which is attenuated by Gusperimus, indicates inhibition of nuclear translocation.

-

Figure 3: Western blot workflow for NF-κB p65 translocation.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This protocol is a general guideline for a one-way MLR to assess the effect of Gusperimus on T-cell proliferation in response to allogeneic stimulation.

Objective: To quantify the inhibitory effect of Gusperimus on the proliferation of responder T-cells when co-cultured with allogeneic stimulator cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors.

-

Ficoll-Paque for PBMC isolation.

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin).

-

Mitomycin C or irradiation source to treat stimulator cells.

-

Gusperimus

-

96-well round-bottom culture plates.

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU, or MTT-based).

Procedure:

-

Isolation of PBMCs:

-

Isolate PBMCs from the blood of two donors using Ficoll-Paque density gradient centrifugation.

-

-

Preparation of Stimulator and Responder Cells:

-

Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells.

-

Inactivate the stimulator cells by treating with Mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or by irradiation (e.g., 3000 rads) to prevent their proliferation.

-

Wash the stimulator cells three times with complete medium to remove any residual Mitomycin C.

-

-

Assay Setup:

-

Resuspend both responder and stimulator cells in complete medium at a concentration of 2 x 10⁶ cells/mL.

-

In a 96-well plate, add 50 µL of responder cells (1 x 10⁵ cells) to each well.

-

Add 50 µL of various dilutions of Gusperimus or vehicle control to the wells.

-

Add 100 µL of the inactivated stimulator cells (2 x 10⁵ cells) to the appropriate wells.

-

Include control wells: responder cells alone, stimulator cells alone, and responder and stimulator cells without Gusperimus (positive control).

-

-

Incubation:

-

Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

-

-

Measurement of Proliferation:

-

Using [³H]-Thymidine: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

Using CFSE: Prior to co-culture, label the responder cells with CFSE. After incubation, stain the cells with fluorescently labeled antibodies (e.g., anti-CD3, anti-CD4) and analyze the dilution of CFSE fluorescence in the T-cell populations by flow cytometry.

-

-

Analysis:

-

Calculate the percentage of inhibition of proliferation for each concentration of Gusperimus compared to the positive control.

-

Determine the IC50 value of Gusperimus for T-cell proliferation.

-

Figure 4: Workflow for a one-way Mixed Lymphocyte Reaction.

Deoxyhypusine Synthase (DHS) Activity Assay

This protocol is based on methods developed for screening DHS inhibitors.

Objective: To measure the enzymatic activity of DHS and assess the inhibitory potential of Gusperimus.

Materials:

-

Recombinant human DHS enzyme.

-

Recombinant eIF5A precursor protein.

-

Spermidine

-

NAD⁺

-

Reaction buffer (e.g., 100 mM Glycine-NaOH, pH 9.0).

-

Gusperimus

-

96-well plates.

-

NADH detection reagent (e.g., NAD/NADH-Glo™ Assay).

-

Luminometer.

Procedure:

-

Reaction Setup:

-

In a 96-well plate, prepare a reaction mixture containing the reaction buffer, spermidine (e.g., 20 µM), NAD⁺ (e.g., 100 µM), and the eIF5A precursor protein.

-

Add various concentrations of Gusperimus or vehicle control to the wells.

-

Initiate the reaction by adding the recombinant DHS enzyme (e.g., 0.5 µg).

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 2 hours).

-

-

NADH Detection:

-

Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions. This reagent contains an enzyme that utilizes NADH to generate a luminescent signal.

-

Incubate for a further period (e.g., 30-60 minutes) at room temperature to allow the luminescent signal to develop.

-

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer. The amount of NADH produced is directly proportional to the DHS activity.

-

-

Analysis:

-

Calculate the percentage of DHS inhibition for each concentration of Gusperimus compared to the vehicle control.

-

Determine the IC50 value of Gusperimus for DHS inhibition.

-

Conclusion

Gusperimus presents a multifaceted mechanism of action, primarily targeting the NF-κB and eIF5A hypusination pathways to exert its immunosuppressive effects. Its interaction with Hsc70 and potential modulation of Akt signaling further contribute to its unique pharmacological profile. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of Gusperimus and to develop next-generation immunomodulatory agents. Further research is warranted to fully unravel the intricate molecular interactions of Gusperimus and to optimize its clinical applications.

References

- 1. Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of eIF5A expression using SNS01 nanoparticles inhibits NF-κB activity and tumor growth in murine models of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Anisperimus (Gusperimus) Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisperimus, also known as Gusperimus or 15-deoxyspergualin (DSG), is an immunosuppressive agent that has demonstrated significant effects on various immune cells. Its unique mechanism of action, distinct from calcineurin inhibitors and mTOR inhibitors, makes it a compound of interest for research in transplantation, autoimmune diseases, and oncology. This compound primarily functions by inhibiting the proliferation and maturation of T cells and B cells, and by modulating the function of antigen-presenting cells (APCs) such as monocytes and macrophages.[1][2][3] This document provides detailed application notes and experimental protocols for studying the effects of this compound in a cell culture setting.

Mechanism of Action

This compound exerts its immunosuppressive effects through multiple intracellular pathways:

-

Binding to Heat Shock Proteins: this compound and its analogues bind to the constitutive heat shock protein 70 (Hsc70) and heat shock protein 70 (Hsp70).[2][4] This interaction is believed to be a crucial initial step in its mechanism of action, although the direct downstream consequences of this binding are still being fully elucidated.

-

Inhibition of NF-κB Signaling: this compound has been shown to inhibit the activation and nuclear translocation of the transcription factor NF-κB in T cells and APCs. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and co-stimulatory molecules.

-

Suppression of Akt Kinase Pathway: The compound deactivates Akt, a key kinase involved in cell survival and proliferation, and its downstream effector p70 S6 kinase (p70S6K). This inhibition of the Akt pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound.

-

Interference with Polyamine and Protein Synthesis: this compound has been reported to interfere with the synthetic pathway of polyamines, which are essential for cell growth and proliferation.

These molecular interactions culminate in the inhibition of immune cell function, including reduced T cell and B cell proliferation, decreased cytokine production (particularly IFN-γ and IL-2), and impaired antigen presentation.

Data Presentation

Table 1: Effect of this compound (Deoxymethylspergualin) on T Cell and B Cell Proliferation

| Cell Type | Stimulation | This compound (MeDSG) Concentration (µg/mL) | Proliferation Inhibition | Reference |

| Human T Cells (in MLR) | Allogeneic stimulation | > 0.1 | Significant suppression | |

| Human CD8+ T Cells (in MLR) | Allogeneic stimulation | Not specified | Decrease in cell number | |

| Human B Cells | Anti-CD40 MoAb | 200 | Strong inhibition of sIgD+ B cells | |

| Human B Cells | Anti-CD40 MoAb + IL-10/IL-2/IL-4 | 200 | Strong inhibition of sIgD+ B cells |

Table 2: Effect of this compound (DSG) on Cytokine Production

| Cell Type | Stimulation | This compound (DSG) Concentration | Cytokine | Effect | Reference |

| Naive CD4+ T cells | Antigen stimulation | Not specified | IFN-γ | Inhibition | |

| Human T Cells (in MLR) | Allogeneic stimulation | Not specified | IL-2 | No significant effect | |

| Macrophages from DSG-treated mice | cOva | Not specified | TNF-α, IL-1β | Inhibition |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of immune cells, such as the Jurkat T cell line or Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

-

Jurkat cells or freshly isolated PBMCs

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound (Gusperimus/Deoxyspergualin)

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (for T cell stimulation)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Jurkat cells or PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.

-

Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the respective wells. For the control wells, add 50 µL of medium.

-

Stimulation (for PBMCs): For PBMC proliferation assays, add a stimulating agent such as PHA (final concentration 5 µg/mL) or anti-CD3/CD28 beads according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability or proliferation inhibition relative to the untreated control. Determine the IC50 value of this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol determines the mode of cell death induced by this compound in Jurkat cells.

Materials:

-

Jurkat cells

-

Complete RPMI-1640 medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed Jurkat cells at a density of 5 x 10^5 cells/mL in a 6-well plate. Treat the cells with various concentrations of this compound for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cytokine Production Assay (ELISA)

This protocol measures the effect of this compound on the production of key cytokines like IFN-γ and IL-2 by stimulated PBMCs.

Materials:

-

Freshly isolated PBMCs

-

Complete RPMI-1640 medium

-

This compound

-

PHA or anti-CD3/CD28 beads

-

Human IFN-γ and IL-2 ELISA kits

-

96-well plates

Procedure:

-

Cell Culture and Treatment: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate. Treat the cells with different concentrations of this compound.

-

Stimulation: Stimulate the cells with PHA (5 µg/mL) or anti-CD3/CD28 beads. Include an unstimulated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes and collect the cell-free supernatants.

-

ELISA: Perform the ELISA for IFN-γ and IL-2 according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of each cytokine in the supernatants and calculate the percentage of inhibition by this compound compared to the stimulated control.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound signaling pathway.

Caption: Experimental workflow for this compound cell culture studies.

References

- 1. Deoxyspergualin, a novel immunosuppressant, markedly inhibits human mixed lymphocyte reaction and cytotoxic T-lymphocyte activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of in vivo immunosuppressive and in vitro interaction with constitutive heat shock protein 70 activity of LF08-0299 (Tresperimus) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deoxyspergualin preferentially inhibits the growth and maturation of anti-CD40-activated surface IgD+ B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of the immunosuppressant deoxyspergualin with a member of the Hsp70 family of heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Techniques for Measuring Antispasmodic Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies used to assess antispasmodic activity. The protocols detailed below are foundational for screening and characterizing compounds that modulate smooth muscle contractility. The term "Anisperimus," as noted in the query, is not a recognized term in scientific literature; this document addresses the established field of Antispasmodic activity measurement. Antispasmodic agents are crucial for treating conditions characterized by involuntary muscle spasms, particularly in the gastrointestinal and respiratory tracts.

Introduction to Antispasmodic Activity

Smooth muscle tissue is found in the walls of hollow organs like the intestines, stomach, bladder, and blood vessels. Unlike skeletal muscle, its contraction is not under voluntary control.[1] The contractile state of smooth muscle is primarily regulated by the intracellular concentration of calcium ions (Ca²⁺) and the phosphorylation state of the myosin light chain (MLC).[2]

An increase in intracellular Ca²⁺, triggered by various stimuli, leads to the formation of a Ca²⁺-calmodulin complex. This complex activates myosin light chain kinase (MLCK), which then phosphorylates MLC, initiating cross-bridge cycling between actin and myosin filaments and resulting in muscle contraction.[2][3] Relaxation occurs when intracellular Ca²⁺ levels decrease and myosin light chain phosphatase (MLCP) dephosphorylates MLC.[1] Antispasmodic compounds exert their effects through various mechanisms, including the blockade of muscarinic receptors, inhibition of calcium channels, or modulation of intracellular signaling pathways.

Key Signaling Pathways in Smooth Muscle Contraction

The regulation of smooth muscle tone is a complex process involving multiple signaling cascades. Understanding these pathways is essential for elucidating the mechanism of action of potential antispasmodic drugs.

Caption: Signaling pathway leading to smooth muscle contraction.

In Vitro Technique: Isolated Tissue Organ Bath

The isolated tissue organ bath is the gold-standard in vitro method for evaluating the direct effects of a substance on smooth muscle contractility. This technique allows for the precise measurement of tissue responses to agonists (spasmogens) and antagonists (spasmolytics) in a controlled physiological environment.

Experimental Workflow

The workflow involves isolating a specific smooth muscle tissue, mounting it in an organ bath filled with a physiological salt solution, inducing contractions with a spasmogen, and then assessing the ability of a test compound to inhibit these contractions.

Caption: General workflow for an isolated tissue organ bath experiment.

Detailed Protocol: Antispasmodic Assay on Isolated Rat Ileum

This protocol describes the evaluation of a test compound's ability to inhibit acetylcholine-induced contractions in isolated rat ileum.

Materials:

-

Animals: Male Wistar rats (200-250 g).

-

Physiological Salt Solution (PSS): Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaH₂PO₄ 0.05, NaHCO₃ 1.0, Glucose 1.0). The solution should be maintained at 37°C and continuously aerated with carbogen (95% O₂ / 5% CO₂).

-

Apparatus: Isolated tissue organ bath (25-50 mL capacity), isometric force transducer, data acquisition system (e.g., PowerLab), kymograph (traditional method).

-

Reagents: Acetylcholine (ACh, spasmogen), Atropine or Papaverine (standard spasmolytic/positive control), test compound stock solution.

Procedure:

-

Tissue Preparation: Humanely euthanize the rat and dissect a segment of the ileum. Place the tissue in fresh, aerated Tyrode's solution. Carefully remove the mesenteric attachments.

-

Mounting: Cut the ileum into segments of 2-3 cm. Mount a segment vertically in the organ bath chamber, with one end fixed to an anchor and the other tied to the isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 30-45 minutes under a resting tension of approximately 1 gram. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.

-

Inducing Contractions: After equilibration, induce a submaximal contraction by adding a fixed concentration of acetylcholine (e.g., 1 µM) to the bath. Once the contraction stabilizes, wash the tissue to return to baseline. Repeat this step 2-3 times to ensure reproducible responses.

-

Testing the Compound:

-

Induce a stable contraction with acetylcholine.

-

Once the plateau is reached, add the test compound to the bath in a cumulative (step-wise increase in concentration without washout) or non-cumulative manner.

-

Record the relaxation (inhibition of contraction) at each concentration.

-

-

Positive Control: Run a parallel experiment using a known antispasmodic agent like atropine (for cholinergic antagonism) or papaverine (for non-specific smooth muscle relaxation) to validate the assay.

-

Data Analysis: Express the relaxation as a percentage of the initial acetylcholine-induced contraction. Plot the percentage inhibition against the logarithm of the test compound concentration to generate a dose-response curve. From this curve, calculate the IC₅₀ (the concentration of the compound that causes 50% inhibition).

Data Presentation: In Vitro Antispasmodic Activity

Quantitative results from isolated tissue bath experiments should be summarized for clear comparison.

| Compound | Tissue | Spasmogen | IC₅₀ (µg/mL) | Eₘₐₓ (% Inhibition) | Reference Compound | IC₅₀ (µg/mL) of Ref. |

| Test Cmpd A | Rat Ileum | KCl (80mM) | 48 ± 3 | 100% | Loperamide | - |

| Test Cmpd B | Rat Ileum | ACh (0.5µM) | 61 ± 14.7 | 100% | Loperamide | - |

| Quercetin | Guinea Pig Ileum | ACh | ~54 (PE value) | - | Papaverine | - |

| Kaempferol | Guinea Pig Ileum | ACh | ~143 (PE value) | - | Papaverine | - |

| Moracin O | Rat Ileum | - | - | 85% | Papaverine | - |

| Data adapted from multiple sources for illustrative purposes. |

In Vivo Technique: Castor Oil-Induced Diarrhea Model

This in vivo model is widely used to assess the antidiarrheal and antispasmodic properties of a test substance in a whole-animal system. Castor oil, upon hydrolysis in the small intestine, releases ricinoleic acid. This irritant promotes the secretion of fluid and electrolytes and increases intestinal motility, leading to diarrhea. An effective antispasmodic agent will delay the onset of diarrhea and reduce the number of diarrheic episodes.

Experimental Workflow

References

Unveiling the Pro-Apoptotic Potential of Anisperimus: A Guide to Cellular Assessment

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the apoptosis-inducing capabilities of Anisperimus. As a known activator of Caspase-8 and Caspase-10, this compound holds promise as a targeted therapeutic agent. The following methodologies offer a comprehensive framework for characterizing its mechanism of action and quantifying its apoptotic efficacy in relevant cell lines.

Introduction to this compound-Induced Apoptosis

This compound is an investigational compound that has been identified as a potent activator of initiator caspases-8 and -10. This mechanism suggests that this compound triggers the extrinsic pathway of apoptosis, a critical process in programmed cell death. Activation of these caspases initiates a signaling cascade that culminates in the execution of apoptosis, making it a focal point for cancer research and immunotherapy. The protocols outlined below are designed to robustly assess the various stages of apoptosis induced by this compound, from initial signaling events to final cellular demise.

Key Experimental Approaches

A multi-faceted approach is recommended to thoroughly characterize this compound-induced apoptosis. This includes:

-

Quantification of Early and Late Apoptosis: Annexin V and Propidium Iodide (PI) staining by flow cytometry is a gold-standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Measurement of Initiator Caspase Activity: Direct enzymatic assays for caspase-8 and caspase-10 confirm the primary mechanism of action of this compound.

-

Detection of Executioner Caspase Activity and Substrate Cleavage: Western blotting for cleaved caspase-3 and its substrate, PARP, provides evidence of the downstream execution phase of apoptosis.

-

Assessment of DNA Fragmentation: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay identifies a key hallmark of late-stage apoptosis.

Data Presentation: Quantifying the Apoptotic Response

To facilitate clear interpretation and comparison of experimental outcomes, all quantitative data should be summarized in structured tables. The following tables provide templates for organizing data from the described assays.

Table 1: Analysis of Apoptosis by Annexin V/PI Staining

| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| This compound | 1 | 85.6 ± 3.4 | 10.1 ± 1.2 | 4.3 ± 0.8 |

| This compound | 5 | 60.3 ± 4.5 | 25.4 ± 2.3 | 14.3 ± 1.9 |

| This compound | 10 | 35.1 ± 5.2 | 40.2 ± 3.1 | 24.7 ± 2.5 |

| Staurosporine (Positive Control) | 1 | 20.7 ± 2.8 | 55.9 ± 4.7 | 23.4 ± 3.1 |

Table 2: Caspase-8 and Caspase-10 Activity

| Treatment Group | Concentration (µM) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-10 Activity (Fold Change vs. Control) |

| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| This compound | 1 | 2.8 ± 0.3 | 2.5 ± 0.2 |

| This compound | 5 | 6.5 ± 0.7 | 5.9 ± 0.6 |

| This compound | 10 | 12.3 ± 1.5 | 10.8 ± 1.2 |

Table 3: Western Blot Densitometry Analysis

| Treatment Group | Concentration (µM) | Cleaved Caspase-3 (Relative Density) | Cleaved PARP (Relative Density) |

| Vehicle Control | 0 | 1.0 | 1.0 |

| This compound | 1 | 3.2 | 2.8 |

| This compound | 5 | 7.8 | 6.9 |

| This compound | 10 | 15.1 | 13.5 |

Table 4: Quantification of TUNEL-Positive Cells

| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells |

| Vehicle Control | 0 | 1.5 ± 0.3 |

| This compound | 1 | 8.7 ± 1.1 |

| This compound | 5 | 22.4 ± 2.5 |

| This compound | 10 | 45.8 ± 4.1 |

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for understanding the data. The following diagrams, generated using the DOT language, illustrate the this compound-induced apoptosis pathway and the workflows for the key experimental protocols.

Anisperimus Treatment in Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisomycin is an antibiotic known to inhibit protein synthesis in eukaryotic cells.[1] It has demonstrated anti-inflammatory and anti-cancer activities, making it a compound of interest in oncological research.[1] Its mechanism of action involves the induction of ribotoxic stress, which can trigger apoptotic cell death in tumor cells.[2] Anisomycin has been shown to modulate key signaling pathways involved in cancer progression, notably the NF-κB pathway.[3][4] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel therapeutic agents like Anisomycin.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

Anisomycin has been shown to exert its anti-inflammatory and potential anti-cancer effects by attenuating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

Anisomycin interferes with this pathway by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.

Induction of Apoptosis

A key outcome of Anisomycin treatment in cancer cells is the induction of apoptosis, or programmed cell death. Deregulation of apoptosis is a hallmark of cancer, allowing for uncontrolled cell proliferation. By inducing ribotoxic stress, Anisomycin activates stress-activated protein kinases (SAPKs), which can initiate the apoptotic cascade. This makes cancer cells more susceptible to cell death.

Quantitative Data from In Vitro Studies

While specific quantitative data for Anisperimus in xenograft models is unavailable, in vitro studies with Anisomycin demonstrate its dose-dependent effects on cancer cells.

| Cell Line | Treatment Concentration | Effect | Citation |

| Mesothelioma Cells (M28, REN) | 1-25 ng/mL (in combination with TRAIL) | Potentiated TRAIL-induced apoptosis | |

| Macrophage Cells (J774A.1, RAW264.7) | Various concentrations | Time and dose-dependent inhibition of inflammatory response |

Experimental Protocols

The following are detailed protocols for conducting xenograft studies to evaluate the efficacy of a compound like Anisomycin. These are generalized protocols and should be adapted based on the specific tumor model and experimental goals.

I. Establishment of Patient-Derived or Cell Line-Derived Xenograft Models

-

Cell Culture (for Cell Line-Derived Xenografts - CDX):

-

Culture human cancer cell lines in their recommended media and conditions until they reach 80-90% confluency.

-

Harvest cells using trypsinization, wash with PBS, and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1x106 to 1x107 cells per 100-200 µL.

-

-

Tumor Tissue Preparation (for Patient-Derived Xenografts - PDX):

-

Obtain fresh, sterile tumor tissue from a patient biopsy or surgical resection under appropriate ethical guidelines.

-

Mince the tissue into small fragments (1-3 mm3) in a sterile culture medium on ice.

-

-

Animal Model:

-

Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgammanull (NSG) mice, aged 6-8 weeks. NSG mice are often preferred for their enhanced ability to support the engraftment of human cells.

-

-

Implantation:

-

Anesthetize the mouse using an approved protocol.

-

For subcutaneous models, inject the cell suspension or implant the tumor fragment into the flank of the mouse.

-

For orthotopic models, inject or implant the cells/tissue into the corresponding organ of origin.

-

Monitor the animals for recovery and signs of distress.

-

II. Drug Formulation and Administration

-

Drug Preparation:

-

Prepare Anisomycin (or the test compound) in a sterile vehicle suitable for the chosen route of administration (e.g., saline, PBS, or a solution containing DMSO and/or Tween 80).

-

The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the mice.

-

-

Administration:

-

Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into control and treatment groups.

-

Administer the drug via the desired route (e.g., intraperitoneal, intravenous, oral gavage) according to the planned dosing schedule (e.g., daily, every other day).

-

The control group should receive the vehicle only.

-

III. Tumor Measurement and Data Collection

-

Tumor Volume:

-

Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: Volume = (Width2 x Length) / 2.

-

-

Body Weight:

-

Monitor the body weight of the mice at each tumor measurement to assess toxicity.

-

-

Endpoint:

-

The study may be terminated when tumors in the control group reach a predetermined size, or at a specified time point after the final dose.

-

Euthanize the mice according to institutional guidelines.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, molecular analysis).

-

Conclusion

While direct data on "this compound" is lacking, the available information on Anisomycin suggests a promising anti-cancer agent that functions through the inhibition of the NF-κB pathway and induction of apoptosis. The protocols outlined in this document provide a robust framework for evaluating such compounds in preclinical xenograft models. These studies are critical for determining efficacy and toxicity before advancing to clinical trials. Future research should aim to elucidate the specific molecular targets and pathways of this compound to fully understand its therapeutic potential.

References

- 1. Anisomycin protects against sepsis by attenuating IκB kinase-dependent NF-κB activation and inflammatory gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitization of tumor cells to ribotoxic stress-induced apoptotic cell death: a new therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anisomycin protects against sepsis by attenuating IκB kinase-dependent NF-κB activation and inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note and Protocol: Dissolution and Storage of Anisperimus

Disclaimer: The compound "Anisperimus" is not found in publicly available chemical or research databases. The following application note, including all data and protocols, is a hypothetical example created to demonstrate best practices for compound handling in a research setting. Researchers should always refer to the manufacturer- or supplier-provided Certificate of Analysis for specific data on any real-world compound.

Abstract

This document provides a standardized protocol for the dissolution and storage of the hypothetical research compound, this compound. Adherence to these guidelines is crucial for ensuring the compound's integrity, stability, and reproducibility in experimental settings. The protocols herein cover recommended solvents, preparation of stock solutions, and optimal long-term and short-term storage conditions.

Compound Properties (Hypothetical Data)

A summary of the physical and chemical properties of this compound is presented below. This data is essential for accurate preparation of stock solutions.

| Property | Value |

| Molecular Weight | 450.5 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity (Assumed) | >98% |

| Recommended Solvents | DMSO, Ethanol |

Solubility Data (Hypothetical)

The solubility of this compound was determined in several common laboratory solvents at ambient temperature (25°C). This data is critical for selecting the appropriate vehicle for in vitro and in vivo studies. For poorly soluble compounds, gentle warming (up to 37°C) or sonication may enhance dissolution.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 90.1 | 200 | Recommended for primary stock solutions. |

| Ethanol (95%) | 22.5 | 50 | Suitable for specific experimental needs. |

| PBS (pH 7.4) | < 0.1 | < 0.22 | Considered practically insoluble. |

| Water | < 0.05 | < 0.11 | Considered practically insoluble. |

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mL stock solution of this compound at a concentration of 100 mM in DMSO.

Materials:

-

This compound solid compound

-

Anhydrous, sterile-filtered DMSO

-

Calibrated analytical balance

-

15 mL sterile conical tube

-

Sterile, precision pipettes and tips

-

Vortex mixer

-

Water bath or sonicator (optional)

Methodology:

-

Calculate Required Mass: Determine the mass of this compound needed.

-

Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Calculation: 0.1 mol/L * 0.01 L * 450.5 g/mol * 1000 mg/g = 450.5 mg

-

-

Weigh Compound: Carefully weigh 450.5 mg of this compound solid on an analytical balance and transfer it to a sterile 15 mL conical tube.

-

Add Solvent: Add approximately 8 mL of anhydrous DMSO to the conical tube.

-

Promote Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes. If the solid does not fully dissolve, use one of the following methods:

-

Sonication: Place the tube in a sonicator bath for 5-10 minutes, checking for dissolution periodically.

-

Gentle Warming: Place the tube in a water bath set to 37°C for 5-10 minutes.

-

-

Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to reach a final volume of 10 mL.

-

Homogenization: Invert the tube several times to ensure the final solution is homogeneous.

-

Aliquoting: Dispense the stock solution into smaller, single-use, light-protecting (amber) cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow from receiving the compound to preparing and storing aliquoted stock solutions.

Caption: Workflow for this compound stock solution preparation and storage.

Storage and Stability Recommendations (Hypothetical)

Proper storage is essential to maintain the stability and activity of this compound. The following conditions are recommended based on general laboratory best practices.

| Form | Solvent/Condition | Temperature | Duration | Notes |

| Solid | As supplied | -20°C | ≥ 2 years | Protect from light and moisture. |

| Stock Solution | DMSO | -80°C | ≤ 1 year | Recommended for long-term storage. |

| Stock Solution | DMSO | -20°C | ≤ 6 months | Suitable for intermediate-term storage. Avoid >5 freeze-thaw cycles. |

| Working Dilution | Aqueous Buffer | 4°C | ≤ 24 hours | Prepare fresh daily from stock solution. |

Stability Notes:

-

Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound precipitation and degradation. Aliquoting is mandatory for preserving the integrity of the stock.

-

Light Sensitivity: While not explicitly tested, it is best practice to assume the compound is light-sensitive. Store all forms in light-protecting containers or in the dark.

-

Aqueous Instability: Like many organic compounds, this compound is likely prone to hydrolysis in aqueous solutions. Working dilutions in buffers should be prepared fresh for each experiment and used promptly.

High-Throughput Screening Assays for Anisperimus Targets: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisperimus is an immunosuppressive agent known to function as an agonist of Caspase-10 and an activator of Caspase-8, while also inhibiting T-lymphocyte proliferation. These molecular targets are key players in the extrinsic apoptosis pathway and immune response regulation. High-throughput screening (HTS) assays are essential for the discovery and characterization of novel molecules that modulate these targets. This document provides detailed application notes and protocols for HTS assays designed to identify and characterize activators of Caspase-8 and Caspase-10, as well as inhibitors of T-lymphocyte proliferation.

Target 1: Caspase-8 Activation

Caspase-8 is an initiator caspase in the extrinsic apoptosis pathway. Its activation is a critical step in transmitting death signals from cell surface receptors. Screening for Caspase-8 activators can identify compounds with pro-apoptotic potential for applications in oncology and other therapeutic areas.

Application Notes:

Biochemical assays for Caspase-8 activation are well-suited for HTS. These assays typically employ a recombinant human Caspase-8 and a synthetic substrate that becomes fluorescent or colorimetric upon cleavage. For an activator screen, the assay is configured to have a low basal activity, and compounds that increase the signal are identified as hits. It is crucial to perform counter-screens to eliminate false positives, such as compounds that are intrinsically fluorescent or interfere with the detection system.

Data Presentation: Caspase-8 Activator HTS Assay Parameters

| Parameter | Typical Value | Reference |

| Assay Format | 384-well plate, biochemical | [1] |

| Substrate | Ac-IETD-AFC (fluorogenic) | [2] |

| Enzyme Conc. | 1-10 nM recombinant human Caspase-8 | [2] |

| Substrate Conc. | 10-50 µM (below Km) | [2] |

| Incubation Time | 30-60 minutes at 37°C | [2] |

| Z'-Factor | ≥ 0.5 | |

| Positive Control | Known Caspase-8 activator (e.g., TRAIL in cell-based assays) | |

| Negative Control | DMSO | |

| Hit Criteria | >3 standard deviations above the mean of the negative controls |

Experimental Protocol: Fluorometric Caspase-8 Activator HTS Assay

1. Reagent Preparation:

- Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2.

- Recombinant Caspase-8: Dilute to 2X final concentration (e.g., 10 nM) in Assay Buffer.

- Substrate Stock: 10 mM Ac-IETD-AFC in DMSO. Dilute to 2X final concentration (e.g., 40 µM) in Assay Buffer.

- Test Compounds: Prepare a 1000X stock in DMSO and dilute to 4X final concentration in Assay Buffer.

2. Assay Procedure (384-well plate):

- Add 5 µL of 4X test compound or control (DMSO for negative control, known activator for positive control) to appropriate wells.

- Add 10 µL of 2X Recombinant Caspase-8 solution to all wells.

- Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

- Add 5 µL of 2X Ac-IETD-AFC substrate solution to all wells to initiate the reaction.

- Incubate for 60 minutes at 37°C, protected from light.

- Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a plate reader.

3. Data Analysis:

- Calculate the percent activation relative to the positive control.

- Determine the Z'-factor to assess assay quality. The Z'-factor is calculated using the means and standard deviations of the positive and negative controls and a value between 0.5 and 1.0 indicates a robust assay.

- Identify hits based on the predefined criteria.

Signaling Pathway: Extrinsic Apoptosis

Caption: Extrinsic apoptosis pathway initiated by death receptor signaling.

Target 2: Caspase-10 Activation

Caspase-10 is structurally similar to Caspase-8 and is also involved in the extrinsic apoptosis pathway, although its precise role is less defined. Identifying activators of Caspase-10 could provide alternative strategies for inducing apoptosis.

Application Notes:

Similar to Caspase-8, HTS assays for Caspase-10 activators are typically biochemical assays using recombinant enzyme and a fluorogenic or luminogenic substrate. A luminescent assay format, such as those employing a pro-luciferin substrate, can offer higher sensitivity and a broader dynamic range, which is advantageous for HTS.

Data Presentation: Caspase-10 Activator HTS Assay Parameters

| Parameter | Typical Value | Reference |

| Assay Format | 384-well plate, biochemical (luminescent) | |

| Substrate | Z-AEVD-aminoluciferin | |

| Enzyme Conc. | 1-10 nM recombinant human Caspase-10 | |

| Substrate Conc. | 10-20 µM | |

| Incubation Time | 30-60 minutes at room temperature | |

| Z'-Factor | ≥ 0.5 | |

| Positive Control | Dimerizer agent (e.g., AP20187 for engineered caspase-10) | |

| Negative Control | DMSO | |

| Hit Criteria | >3 standard deviations above the mean of the negative controls |

Experimental Protocol: Luminescent Caspase-10 Activator HTS Assay

1. Reagent Preparation:

- Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2.

- Recombinant Caspase-10: Dilute to 2X final concentration (e.g., 5 nM) in Assay Buffer.

- Caspase-Glo® 10 Reagent: Reconstitute the lyophilized substrate in the provided buffer as per the manufacturer's instructions.

- Test Compounds: Prepare a 1000X stock in DMSO and dilute to 4X final concentration in Assay Buffer.

2. Assay Procedure (384-well opaque plate):

- Add 5 µL of 4X test compound or control to appropriate wells.

- Add 10 µL of 2X Recombinant Caspase-10 solution to all wells.

- Incubate for 15 minutes at room temperature.

- Add 15 µL of Caspase-Glo® 10 Reagent to all wells.

- Mix on a plate shaker for 30 seconds.

- Incubate for 30 minutes at room temperature.

- Read the luminescence using a plate reader.

3. Data Analysis:

- Calculate the fold change in luminescence relative to the negative control.

- Determine the Z'-factor for assay quality assessment.

- Identify hits based on the predefined criteria.

Experimental Workflow: Caspase Activator HTS

Caption: A typical workflow for a high-throughput screening campaign to identify enzyme activators.

Target 3: Inhibition of T-Lymphocyte Proliferation

This compound is known to inhibit T-lymphocyte proliferation, a key mechanism of its immunosuppressive action. HTS assays for T-cell proliferation are crucial for identifying novel immunosuppressive compounds.

Application Notes:

A common method for measuring T-cell proliferation in an HTS format is the use of a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). CFSE covalently labels intracellular proteins, and its fluorescence is halved with each cell division. The reduction in fluorescence intensity is measured by flow cytometry or a fluorescence plate reader. The assay uses primary T-cells or a T-cell line (e.g., Jurkat) stimulated to proliferate with agents like phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

Data Presentation: T-Lymphocyte Proliferation Inhibition HTS Assay Parameters

| Parameter | Typical Value | Reference |

| Assay Format | 96-well plate, cell-based | |

| Cell Type | Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat cells | |

| Cell Density | 1 x 10^5 cells/well | |

| Stimulation | Phytohemagglutinin (PHA, 5 µg/mL) or plate-bound anti-CD3 (1 µg/mL) + soluble anti-CD28 (1 µg/mL) | |

| Labeling | 1-5 µM CFSE | |

| Incubation Time | 72-96 hours | |

| Z'-Factor | ≥ 0.4 (for cell-based assays) | |

| Positive Control | Known immunosuppressant (e.g., Cyclosporin A) | |

| Negative Control | DMSO | |

| Hit Criteria | >50% inhibition of proliferation |

Experimental Protocol: CFSE-Based T-Lymphocyte Proliferation Inhibition HTS Assay

1. Cell Preparation and Staining:

- Isolate human PBMCs using a Ficoll-Paque gradient.

- Wash cells with PBS and resuspend at 1 x 10^7 cells/mL in pre-warmed PBS.

- Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

- Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium with 10% FBS.